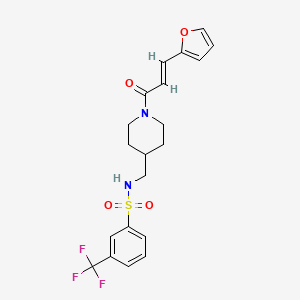
2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate” is a complex organic molecule. It contains an ethoxyethoxyethyl group, an amino group, a bromopyridinyl group, and a propanoate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxyethoxyethyl group would provide ether linkages, the amino group would introduce a basic nitrogen atom, the bromopyridinyl group would add a heterocyclic aromatic ring, and the propanoate group would contribute a carboxylic acid ester functionality .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The ether groups might undergo reactions with strong acids, the amino group could participate in acid-base reactions, the bromopyridinyl group could undergo electrophilic aromatic substitution, and the propanoate group could undergo ester hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the ether, amino, and ester functionalities would likely make it somewhat polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Crystal Packing and Interaction Studies
Research by Zhang et al. (2011) explores the crystal packing of ethyl cyano compounds, utilizing N⋯π and O⋯π interactions rather than direct hydrogen bonding, indicating a method for studying molecular interactions and structural engineering in materials science (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) characterized two polymorphic forms of an investigational pharmaceutical compound using spectroscopic and diffractometric techniques, contributing to the understanding of polymorphism in drug development (F. Vogt, G. Williams, Matthew N. R. Johnson, & R. Copley, 2013).
Structural Modification for Pharmaceutical Applications
Rádl et al. (1991) described the structural modification and preparation methods for ofloxacin analogs, highlighting the importance of chemical modifications for enhancing pharmaceutical properties (S. Rádl, L. Kovářová, J. Moural, & Radoslava Bendová, 1991).
Reactivity and Synthesis Studies
Asadi et al. (2021) investigated the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes, resulting in the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. This research provides insights into novel synthetic routes for chemical intermediates (Sara Asadi, Maedeh Zebarjad, Hamidreza Masoudi, & Hossein Mehrabi, 2021).
Block Copolymers Preparation
Tunca et al. (2001) synthesized novel asymmetric difunctional initiators for the preparation of block copolymers via atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), demonstrating the utility of these initiators in polymer science (Umit Tunca, B. Karlığa, S. Ertekin, A. L. Uğur, O. Sírkecíoǧlu, & G. Hizal, 2001).
Propriétés
IUPAC Name |
2-(2-ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O4/c1-2-19-5-6-20-7-8-21-14(18)12(16)9-11-3-4-13(15)17-10-11/h3-4,10,12H,2,5-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAWJSLKJXBQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)C(CC1=CN=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethoxy)ethyl 2-amino-3-(6-bromopyridin-3-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

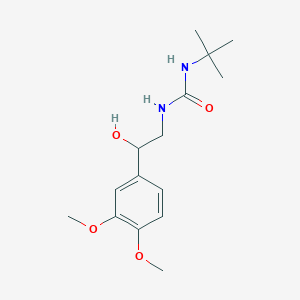
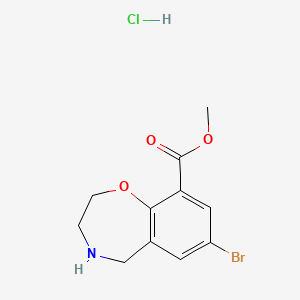
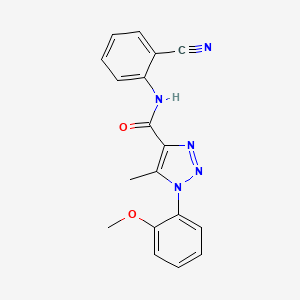
![N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2570644.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2570646.png)
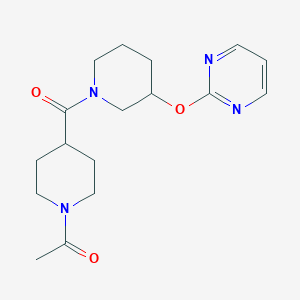
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)
![spiro[3H-1,3-benzoxazine-2,1'-cyclohexane]-4-one](/img/structure/B2570649.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2570654.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570659.png)
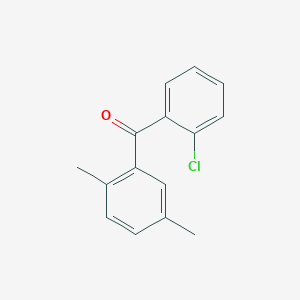
![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2570661.png)
